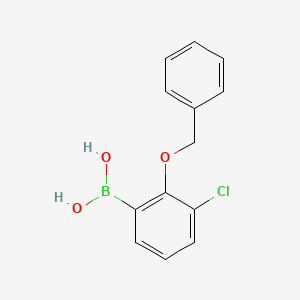

(2-(Benzyloxy)-3-chlorophenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-(Benzyloxy)-3-chlorophenyl)boronic acid, also known as 2-BCPA, is an organoboron compound widely used in organic synthesis. It is a versatile reagent that is used in a variety of chemical reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Stille cross-coupling. Due to its wide range of applications, 2-BCPA has become an important tool in synthetic organic chemistry.

科学的研究の応用

Medicinal Chemistry

2-Benzyloxy-3-chlorophenylboronic acid: is a valuable intermediate in medicinal chemistry, particularly in the synthesis of complex molecules. Its boronic acid group is crucial for Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the creation of pharmaceuticals . The compound’s ability to undergo protodeboronation is also significant, as it allows for the introduction of various functional groups that are pivotal in drug design .

Agriculture

In the agricultural sector, this compound’s derivatives can be used to synthesize plant growth regulators and pesticides. The boronic ester’s stability and reactivity make it suitable for creating compounds that can control plant growth and protect crops from pests .

Material Science

2-Benzyloxy-3-chlorophenylboronic acid: plays a role in the development of new materials. Its boronic ester form can be used to create polymers with specific properties, such as increased durability or chemical resistance. These materials have potential applications in various industries, including automotive and aerospace .

Environmental Science

This compound is involved in environmental science research, particularly in the study of organic pollutants. Its chemical properties allow for the synthesis of sensors and reagents that can detect and quantify environmental contaminants .

Analytical Chemistry

In analytical chemistry, 2-Benzyloxy-3-chlorophenylboronic acid is used to prepare standards and reagents for analytical methods. It’s particularly useful in chromatography and mass spectrometry for the identification and quantification of complex organic molecules .

Biochemistry

The compound is also significant in biochemistry research. It can be used to study enzyme interactions and mechanisms, as the boronic acid moiety can bind to active sites of enzymes, acting as an inhibitor or a probe to understand enzyme function .

作用機序

Target of Action

Boronic acids and their esters are generally used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target in this reaction is the palladium catalyst, which facilitates the formation of new carbon-carbon bonds .

Mode of Action

In the SM cross-coupling reaction, the boronic acid or its ester acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid or its ester, which is nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The compound’s role in the sm cross-coupling reaction suggests it may be involved in pathways where carbon-carbon bond formation is crucial .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . Their rate of hydrolysis is considerably accelerated at physiological pH , which could impact their bioavailability.

Result of Action

The primary result of the action of 2-Benzyloxy-3-chlorophenylboronic Acid is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 2-Benzyloxy-3-chlorophenylboronic Acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic acids and their esters . Additionally, the SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound’s action, efficacy, and stability could be influenced by the presence of various functional groups and the overall reaction conditions .

特性

IUPAC Name |

(3-chloro-2-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDFNKULHBAPKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Cl)OCC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681542 |

Source

|

| Record name | [2-(Benzyloxy)-3-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217500-57-6 |

Source

|

| Record name | B-[3-Chloro-2-(phenylmethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Benzyloxy)-3-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![spiro[6H-furo[2,3-d]pyrimidine-5,1'-cyclopropane]](/img/structure/B593843.png)

![[1-(Cyclohexylmethyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B593844.png)

![(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B593845.png)

![11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole](/img/structure/B593858.png)

![1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid](/img/structure/B593859.png)

![B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid](/img/structure/B593862.png)